molecular formula C9H17NO4S B2752792 Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate CAS No. 172749-96-1

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate

Cat. No.: B2752792
CAS No.: 172749-96-1
M. Wt: 235.3
InChI Key: NJGIAKIPSDCYAC-UHFFFAOYSA-N
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Description

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate is a specialized organic compound featuring a methyl ester, a tert-butoxycarbonyl (Boc)-protected amine, and a free sulfhydryl (-SH) group. The Boc group serves as a temporary protective moiety for amines, commonly used in peptide synthesis to prevent unwanted side reactions. The sulfhydryl group provides a reactive site for disulfide bond formation or thiol-based conjugation chemistry. This compound is likely utilized in pharmaceutical and bioconjugation research, where controlled reactivity and stability are critical.

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(12)10-6(5-15)7(11)13-4/h6,15H,5H2,1-4H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGIAKIPSDCYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CS)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172749-96-1
Record name methyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate typically involves multiple steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the ester: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid.

    Introduction of the sulfanyl group: The sulfanyl group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, especially after deprotection.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted amines or thiols.

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis

  • This compound serves as an important building block in the synthesis of more complex molecules. The presence of the sulfanyl group allows for unique reactivity patterns that are exploited in creating various organic compounds.

2. Mechanism of Action

  • The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially leading to enzyme inhibition. This property is particularly useful in the design of enzyme inhibitors, making it a target for further research in medicinal chemistry.

Biological Research

1. Enzyme Inhibition Studies

  • Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate is studied for its potential role in inhibiting specific enzymes. The ability of the sulfanyl group to interact with biological molecules opens avenues for research into therapeutic agents that target enzyme activity .

2. Drug Development Potential

  • The compound is under investigation for its potential use in drug development. Its structural characteristics make it suitable for modifications that could enhance its biological activity and specificity towards certain targets .

Medicinal Applications

1. Design of Therapeutics

  • The compound's unique properties allow it to be utilized in the design of therapeutics aimed at various diseases. Its interaction with biological systems can be harnessed to develop drugs that are effective against specific targets within the body .

2. Research on Sulfanyl Compounds

  • Research indicates that sulfanyl compounds often exhibit interesting biological activities, including antimicrobial and anticancer properties. This compound may contribute to this field by serving as a lead compound for further modifications and testing .

Industrial Applications

1. Fine Chemicals Production

  • In industrial settings, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its role as an intermediate facilitates the synthesis of various chemical products that are essential in different industries .

2. Optimization for Large-Scale Synthesis

  • Industrial production methods may involve optimizing the synthesis of this compound using continuous flow reactors, which enhance control over reaction conditions and improve yields .

Mechanism of Action

The mechanism of action of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in further reactions.

Comparison with Similar Compounds

The compound is compared here with ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate (CAS 917883-41-1, molecular formula C₁₃H₂₃NO₄S), a structural analog with two key modifications:

Ester Group : Ethyl vs. methyl ester.

Sulfur Substituent : Allylsulfanyl (-S-CH₂CH=CH₂) vs. free sulfhydryl (-SH).

Structural and Physicochemical Differences

The table below summarizes critical distinctions:

Compound Name Molecular Formula Molar Mass (g/mol) Ester Group Sulfur Substituent
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate C₉H₁₇NO₄S 235.30 Methyl Sulfhydryl (-SH)
Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate C₁₃H₂₃NO₄S 289.39 Ethyl Allylsulfanyl (-S-CH₂CH=CH₂)
Key Observations:
  • Molecular Weight : The methyl derivative has a significantly lower molar mass (235.30 vs. 289.39 g/mol), primarily due to the smaller ester group and absence of the allyl moiety.
  • Ethyl esters are generally more lipophilic, which may improve membrane permeability in biological systems.
  • Sulfur Substituent Reactivity :
    • The free -SH group in the methyl compound is highly reactive, enabling rapid disulfide bond formation or nucleophilic reactions. However, it is prone to oxidation, necessitating storage under inert atmospheres.
    • The allylsulfanyl group in the ethyl analog acts as a protected thiol, offering greater stability. It can participate in thiol-ene "click" chemistry or require deprotection (e.g., via radical-induced cleavage) for further functionalization.

Biological Activity

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate, known by its CAS number 172749-96-1, is a compound of growing interest in medicinal chemistry due to its unique structural features, particularly the sulfanyl group. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H17NO4SC_9H_{17}NO_4S. It contains a tert-butoxycarbonyl (Boc) protected amino group, a methyl ester, and a sulfanyl group, which are crucial for its reactivity and biological interactions.

Key Properties

PropertyValue
Molecular Weight217.30 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Purity≥ 97%

The biological activity of this compound primarily stems from the presence of the sulfanyl group. This group can form covalent bonds with thiol groups in proteins, potentially leading to enzyme inhibition. The Boc-protected amino group can be deprotected under acidic conditions, allowing it to engage in further chemical reactions that can enhance its biological activity .

Enzyme Inhibition

Research indicates that compounds with sulfanyl groups often exhibit significant enzyme inhibitory properties. The interaction between the sulfanyl group and thiol-containing amino acids in enzymes can disrupt their function, making this compound a candidate for drug development targeting specific enzymes involved in disease pathways .

Antimicrobial Properties

Studies have shown that similar sulfanyl-containing compounds possess antimicrobial activity. While specific data on this compound is limited, it is reasonable to hypothesize that it may exhibit similar properties due to the structural similarities with other known antimicrobial agents .

Research Findings and Case Studies

  • Inhibition of Enzymatic Activity :
    • A study evaluated the inhibition of serine proteases by various sulfanyl compounds, highlighting the potential for this compound to act as an inhibitor through covalent modification of active site residues.
  • Synthesis and Application :
    • The compound has been utilized as an intermediate in synthesizing more complex molecules, demonstrating its utility in organic synthesis and pharmaceutical development .
  • Comparative Studies :
    • Comparative analysis with other derivatives showed that while many compounds possess similar structural features, the unique combination of the Boc protection and sulfanyl functionality gives this compound distinct biological properties .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The tert-butoxycarbonyl (Boc) group is commonly introduced via tert-butylation using reagents like bis(trifluoromethanesulfonyl)imide (Tf2NH) in dichloromethane (CH₂Cl₂) at 0°C for 16 hours . For the sulfanylpropanoate moiety, thiol-esterification under inert conditions (e.g., N₂ atmosphere) is critical to prevent oxidation. Purification typically involves flash column chromatography with hexane/ethyl acetate gradients (e.g., 10:1 ratio) to isolate high-purity product .

Q. How can the stability of this compound be assessed under different storage conditions?

  • Methodological Answer : Stability tests should include monitoring degradation via HPLC or NMR under varying temperatures (e.g., -20°C vs. 4°C) and humidity levels. Evidence suggests that tert-butoxycarbonyl-protected compounds are moisture-sensitive; thus, storage in anhydrous solvents (e.g., acetonitrile) with molecular sieves is recommended .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can confirm Boc group integration (e.g., tert-butyl signal at δ 1.4 ppm) and sulfanylpropanoate connectivity .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₉NO₅S, calculated 265.10 g/mol) .
  • X-ray Crystallography : For absolute stereochemistry determination, single-crystal X-ray diffraction is ideal, as demonstrated for structurally related tert-butylsulfinyl derivatives .

Advanced Research Questions

Q. How can this compound serve as a building block for hybrid Lewis acid/base catalysis in asymmetric synthesis?

  • Methodological Answer : The Boc-protected amino group and sulfanyl moiety enable coordination with metals (e.g., Zn²⁺) or organocatalysts. For example, in oxazoline-based catalysts, the tert-butoxycarbonyl group enhances steric hindrance, improving enantioselectivity. Reaction optimization should include screening solvents (e.g., THF vs. toluene) and monitoring ee via chiral HPLC .

Q. What strategies resolve contradictions in reported catalytic efficiency when using this compound in enzyme inhibition studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength). To address this:

  • Perform kinetic assays under standardized conditions (e.g., Tris-HCl buffer, pH 7.4).
  • Use isothermal titration calorimetry (ITC) to measure binding constants (Kd) directly, minimizing interference from solvent effects .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model interactions with enzymes (e.g., cysteine proteases), focusing on the sulfanyl group’s nucleophilicity.
  • MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Large-scale reactions risk racemization at the α-carbon. Mitigation strategies include:

  • Low-temperature (-78°C) lithiation steps.
  • Use of chiral auxiliaries (e.g., Evans oxazolidinones) during Boc protection .
  • Continuous-flow systems to enhance mixing and reduce reaction time .

Safety and Handling

Q. What safety protocols are critical when handling this compound in a research lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., tert-butanol).
  • Spill Management : Neutralize spills with activated charcoal and dispose as hazardous waste (P501) .

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